molecular formula C15H14O9 B2884138 Morin dihydrate CAS No. 6472-38-4

Morin dihydrate

Cat. No. B2884138
CAS RN: 6472-38-4
M. Wt: 338.268
InChI Key: AEVKYFNHIADTEI-UHFFFAOYSA-N
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Description

Morin dihydrate, also known as 2′,3,4′,5,7-Pentahydroxyflavone, is a yellow chemical compound that can be isolated from various plants such as Maclura pomifera (Osage orange), Maclura tinctoria (old fustic), and from leaves of Psidium guajava (common guava) . It has been found to be a weak inhibitor of fatty acid synthase and has potential for use in the treatment of cancer, including melanoma .


Synthesis Analysis

Morin hydrate has been encapsulated in mesoporous silica nanoparticles (MSNs) to enhance its bioavailability and increase its antitumor effects in melanoma cells . The MSNs were synthesized to have a mean size of 56.3 ± 6.5 nm and a specific surface area of 816 m²/g . Morin hydrate was successfully loaded into the MSNs using the evaporation method .


Molecular Structure Analysis

Morin hydrate exhibits a molecular formula of C15H10O7 with an approximate molecular weight of 302.23 g/mol . It has been encapsulated in mesoporous silica nanoparticles (MSNs) to form complexes composed of a hydrophobic Morin hydrate core and a hydrophilic cyclodextrin shell .


Chemical Reactions Analysis

Morin hydrate has been found to form complexes with cyclodextrin in a 1:1 stoichiometry . The complexes were found to maintain satisfactory water solubility .


Physical And Chemical Properties Analysis

Morin hydrate has a density of 1.3616 (rough estimate), a melting point of 299-300°C (dec.) (lit.), a boiling point of 363.28°C (rough estimate), and a flashing point of 249.3°C . It has a solubility of 0.25g/L at 20 ºC .

Scientific Research Applications

1. Cancer Research

Morin dihydrate has shown potential in cancer research. It exhibited inhibitory effects on colon carcinogenesis in rats, suggesting a protective role against cancer development. Morin also demonstrated properties in suppressing the formation of precancerous lesions and alterations in lipid profiles and glycoconjugates, key factors in tumor development (Karthik kumar, Vennila, & Nalini, 2010). Additionally, it has been found to attenuate hepatocellular carcinogenesis by protecting against oxidative stress caused by carcinogens, suggesting a role in chemoprevention (Sivaramakrishnan, Shilpa, Kumar, & Devaraj, 2008).

2. Antioxidant and Anti-inflammatory Properties

Morin dihydrate is recognized for its significant antioxidant capabilities. Studies have shown its effectiveness in protecting various human cells, including myocytes and endothelial cells, from oxidative damage. Its broad-spectrum antioxidant properties surpass those of other antioxidants like vitamin E analogs and ascorbate (Wu, Zeng, Wu, & Fung, 1994). Additionally, morin's anti-inflammatory activities have been demonstrated in the suppression of cytokine expression and regulation of MAPK and NF-κB signaling pathways in different cell types, suggesting potential applications in treating inflammatory diseases (Wang et al., 2016).

3. Diabetes and Metabolic Disorder Management

In the context of diabetes and metabolic disorders, morin has shown promising results. It effectively regulated blood glucose and insulin levels in diabetic rats and influenced key enzymes of carbohydrate metabolism, indicating potential benefits in diabetes treatment (Vanitha et al., 2014). Additionally, morin's role in attenuating hypertension and hyperlipidemia has been observed in animal studies, highlighting its potential in managing cardiovascular risk factors (Prahalathan, Saravanakumar, & Raja, 2012).

4. Neuroprotection and Neuropathy

Morin dihydrate has also been evaluated for its neuroprotective effects. It showed potential in reducing oxidative damage and neuroinflammation in diabetic neuropathy models. These protective effects were attributed to its action against reactive oxygen species and modulation of the Nrf2 and NF-κB pathways, suggesting relevance in neuropathy management (Bachewal et al., 2018).

5. Application in Material Science

Morin's application extends to material science, where it has been used to enhance the properties of mesoporous silica nanoparticles. These nanoparticles, loaded with morin, demonstrated good antioxidant properties and potential for use in nanoantioxidant applications, highlighting morin's versatility beyond biological systems (Arriagada et al., 2016).

Mechanism of Action

Morin hydrate has been found to exhibit a wide range of therapeutic effects against various diseases due to its unique chemical structure . Its pharmacological effects were shown to play a crucial role in numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin, to prevent disease and attenuate the progression of the illness .

Safety and Hazards

When handling Morin dihydrate, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKYFNHIADTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040776
Record name Morin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

654055-01-3, 6472-38-4
Record name Morin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morin AR
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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